(S,R,S)-AHPC-PEG2-C4-Cl (CAS: 1835705-57-1) is a heterobifunctional small molecule, commonly classified as a HaloPROTAC, designed to recruit the von Hippel-Lindau (VHL) E3 ubiquitin ligase to any protein of interest expressed as a HaloTag fusion . Structurally, it consists of the highly potent (S,R,S)-AHPC VHL ligand connected via a short, 13-atom PEG2 linker to a terminal chloroalkane reactive group . In procurement and material selection, this compound serves as a critical chemical genetic tool, allowing researchers to rapidly validate the degradability of novel targets via the ubiquitin-proteasome system without requiring prior knowledge of a target-specific small-molecule binder .
Substituting (S,R,S)-AHPC-PEG2-C4-Cl with generic PROTAC building blocks or benchmark degraders like HaloPROTAC3 (which utilizes a longer PEG4 linker and a different VHL ligand) fundamentally compromises target validation workflows [1]. Ternary complex formation between the E3 ligase, the degrader, and the target protein is highly sensitive to spatial geometry; a longer linker may induce an unproductive conformation, while a shorter linker might cause steric clashes . Furthermore, replacing the VHL-recruiting AHPC ligand with CRBN-recruiting alternatives introduces severe off-target neo-substrate degradation, confounding phenotypic readouts [1]. Therefore, procuring the specific PEG2-AHPC architecture is mandatory for comprehensive linker-length screening and clean, VHL-specific degradation data.
In targeted protein degradation, the distance between the E3 ligase and the target protein dictates the efficiency of ubiquitination. While the benchmark degrader HaloPROTAC3 utilizes a 16-atom PEG4 linker, (S,R,S)-AHPC-PEG2-C4-Cl features a shorter 13-atom PEG2 linker . This shorter architecture restricts the degrees of freedom within the ternary complex. For target proteins where the HaloTag is fused in close proximity to bulky domains, the shorter PEG2 linker can prevent the entropically unfavorable hook effect seen with longer chains, enabling productive ubiquitination[1].
| Evidence Dimension | Linker length and spatial geometry |
| Target Compound Data | 13-atom spacer (PEG2) |
| Comparator Or Baseline | HaloPROTAC3 (16-atom spacer, PEG4) |
| Quantified Difference | 3-atom reduction in linker length, altering ternary complex constraints |
| Conditions | HaloTag-fusion degradation screening panels |
Buyers must procure multiple linker lengths (e.g., PEG2, PEG4) because optimal degrader geometry is strictly target-dependent; relying solely on a PEG4 benchmark risks false negatives.
The choice of E3 ligase ligand is critical for maintaining phenotypic clarity during target validation. (S,R,S)-AHPC-PEG2-C4-Cl employs the VHL-specific (S,R,S)-AHPC ligand, which strictly targets the VHL complex without altering endogenous protein levels . In contrast, substituting this compound with CRBN-based HaloPROTACs (utilizing thalidomide or pomalidomide) inherently triggers the off-target degradation of neo-substrates such as IKZF1 (Ikaros) and IKZF3 (Aiolos)[1]. This off-target activity can cause confounding cytotoxicity in cell-based assays, making the VHL-based AHPC ligand superior for clean target validation.
| Evidence Dimension | Off-target neo-substrate degradation |
| Target Compound Data | VHL recruitment (No IKZF1/3 degradation) |
| Comparator Or Baseline | CRBN-based HaloPROTACs (Thalidomide/Pomalidomide) |
| Quantified Difference | Complete elimination of IMiD-associated off-target degradation |
| Conditions | Phenotypic screening in live cell assays |
Ensures that observed biological effects are exclusively due to the degradation of the target protein, preventing false-positive toxicity readouts.
Determining whether a novel protein is susceptible to proteasomal degradation traditionally requires the de novo synthesis of target-specific PROTACs, a medicinal chemistry bottleneck that can take 3 to 6 months [1]. By procuring (S,R,S)-AHPC-PEG2-C4-Cl and applying it to cells expressing a CRISPR-engineered HaloTag-POI fusion, researchers can achieve target degradation within days . The terminal chloroalkane reacts irreversibly with the HaloTag, completely bypassing the need for a known small-molecule binder for the target protein [1].
| Evidence Dimension | Time to target degradation validation |
| Target Compound Data | <1 week (using pre-synthesized HaloPROTAC) |
| Comparator Or Baseline | Custom target-specific PROTAC synthesis |
| Quantified Difference | Reduces validation timeline by 3-6 months |
| Conditions | Target validation workflows in early drug discovery |
Procurement of this universal degrader allows biology teams to immediately validate degradation pathways before committing resources to expensive custom PROTAC campaigns.
Because optimal ternary complex formation is highly dependent on the specific geometry of the target protein, (S,R,S)-AHPC-PEG2-C4-Cl is procured alongside PEG4 and PEG6 variants to create a robust linker-length screening library. This ensures that sterically constrained HaloTag fusions, which may fail to degrade with longer linkers, are successfully targeted .
Used extensively in early-stage drug discovery to validate whether a novel protein of interest can be effectively degraded by the VHL E3 ligase. By treating CRISPR-edited HaloTag knock-in cell lines with this compound, researchers can bypass the need for target-specific ligands and immediately assess the phenotypic impact of protein knockdown .
In studies where CRBN-based degraders show unexpected cytotoxicity, (S,R,S)-AHPC-PEG2-C4-Cl serves as a critical VHL-based comparator. It allows researchers to decouple the phenotypic effects of target degradation from the off-target neo-substrate degradation (e.g., IKZF1/3) inherent to thalidomide-based molecules [1].